1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 2,4-dimethoxybenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the 2,4-Dimethoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with 2,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the 2,4-dimethoxybenzyl group but lacks the pyrrolidine ring.
1-(2,4-Dimethoxyphenyl)-2-nitropropene: Contains a similar aromatic ring structure with different functional groups.
2,4-Dimethoxybenzylamine: Features the 2,4-dimethoxybenzyl group attached to an amine instead of a pyrrolidine ring.
Biological Activity
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 755025-16-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
- IUPAC Name : (S)-1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- Purity : ≥ 97%
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. Research has shown that these compounds exhibit structure-dependent cytotoxicity against various cancer cell lines, particularly the A549 human lung adenocarcinoma model.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells. The compounds were tested at a fixed concentration of 100 µM for 24 hours using the MTT assay. The results indicated that:
- Compound with a carboxylic acid group demonstrated significant cytotoxicity, reducing A549 cell viability to approximately 66%.
- The presence of specific structural features, such as free amino groups, enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
Compound | Viability (%) | Remarks |
---|---|---|
Compound 15 | 66% | Significant activity |
Control (Cisplatin) | ~50% | Standard chemotherapeutic |
The mechanism through which these compounds exert their anticancer effects involves induction of apoptosis and inhibition of cell proliferation. The structure of the compound plays a crucial role in its interaction with cellular targets, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antimicrobial activity against multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted against various Gram-positive and Gram-negative bacteria. The study focused on:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Multidrug-resistant Klebsiella pneumoniae
The results demonstrated that certain derivatives showed potent antimicrobial activity with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
MRSA | <16 | Effective |
Klebsiella pneumoniae | <32 | Effective |
Implications for Drug Development
The findings suggest that the compound's unique structure allows it to interact effectively with bacterial targets, providing a basis for developing new antimicrobial agents to combat resistant strains .
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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